Cyclotrimerization Enthalpy: Triphenyl vs. Trimethyl Isocyanurate
The enthalpy change for the cyclotrimerization of phenyl isocyanate into triphenyl isocyanurate is −30.5 kcal mol⁻¹ (B3LYP‑GD3/cc‑pVTZ level, 298 K), compared to −53.0 kcal mol⁻¹ for the conversion of methyl isocyanate into trimethyl isocyanurate under the same computational conditions [REFS‑1]. The absolute value is 22.5 kcal mol⁻¹ lower, indicating that triphenyl isocyanurate is thermodynamically less stabilized relative to its monomers than the trimethyl analog.
| Evidence Dimension | Cyclotrimerization enthalpy (ΔH, 298 K) |
|---|---|
| Target Compound Data | −30.5 kcal mol⁻¹ (B3LYP‑GD3/cc‑pVTZ) |
| Comparator Or Baseline | Trimethyl isocyanurate: −53.0 kcal mol⁻¹ (B3LYP‑GD3/cc‑pVTZ) |
| Quantified Difference | ΔΔH = 22.5 kcal mol⁻¹ (less exothermic for triphenyl) |
| Conditions | Gas‑phase electronic energy plus thermal correction; B3LYP‑GD3/cc‑pVTZ optimized geometries [REFS‑1] |
Why This Matters
A lower cyclotrimerization exothermicity means that triphenyl isocyanurate can be processed at higher temperatures without uncontrolled depolymerization back to monomer, a critical safety and processing advantage in high‑temperature curing formulations.
- [1] Uchimaru, T.; Yamane, S.; Mizukado, J.; Tsuzuki, S. RSC Adv. 2020, 10, 15955–15965, Table 6. View Source
